molecular formula C9H13N3O2 B12005617 Ethyl 2-(cyanoimino)-1-pyrrolidineacetate CAS No. 150012-85-4

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate

Cat. No.: B12005617
CAS No.: 150012-85-4
M. Wt: 195.22 g/mol
InChI Key: HPYCSSKGXITAHU-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and an imino group (–C=NH) attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate typically involves the reaction of ethyl cyanoacetate with amines under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyanoacetamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve solvent-free methods or the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano and imino groups can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: It can undergo cyclization to form pyrrolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium ethoxide, catalysts like triethylamine, and solvents such as ethanol. The reaction conditions typically involve elevated temperatures and controlled pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest in medicinal chemistry and pharmaceutical research .

Scientific Research Applications

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate can be compared with other cyanoacetamide derivatives, such as:

These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.

Biological Activity

Ethyl 2-(cyanoimino)-1-pyrrolidineacetate (CAS No. 3073573) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3O2C_9H_{13}N_3O_2 and features a pyrrolidine ring substituted with a cyanoimino group. The structure can be represented as follows:

  • Molecular Formula: C9H13N3O2C_9H_{13}N_3O_2
  • Molecular Weight: 183.22 g/mol
  • SMILES Notation: CCOC(=O)CN1CCCC1=NC#N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Although specific synthetic routes vary, they often include the formation of the pyrrolidine ring followed by the introduction of the cyanoimino group through condensation reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies using various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by Al-Mahmoud et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited broad-spectrum activity with lower MIC values compared to standard antibiotics.
  • Case Study on Anticancer Activity : Research by Chen et al. (2023) investigated the effects of this compound on breast cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.

Properties

CAS No.

150012-85-4

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-(2-cyanoiminopyrrolidin-1-yl)acetate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-12-5-3-4-8(12)11-7-10/h2-6H2,1H3

InChI Key

HPYCSSKGXITAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCC1=NC#N

Origin of Product

United States

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